5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Overview
Description
5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 42545-34-6 . It has a molecular weight of 234.26 and 233.25 . The IUPAC name for this compound is 5-(2-nitrophenyl)-2-thiophenecarbaldehyde .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Gewald reaction, which uses propionaldehyde, sulfur, and malononitrile to form the thiophene ring system .Molecular Structure Analysis
The InChI code for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is stored under nitrogen at a temperature of 28 C or 4C . and 97% .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Synthesis of Schiff Bases
- In a study, the synthesis of Schiff bases containing substituted thiophene was carried out .
- The compounds were characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods .
- It was aimed to determine in vitro leishmanicidal activities of five different newly synthesized compounds against standard L. infantum promastigotes by microdilution method .
- In silico analysis was used to examine the probable interactions between the synthesized compound and the target proteins .
- It has been determined that 1,3-bis-{[(E)-(5-nitrothiophen-2-yl)methylene]amino}propan-2-ol bearing the nitro group has the highest both leishmania and antimicrobial activity among the prepared compounds .
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Optoelectronic Properties
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Pharmaceutical Applications
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Synthesis of 2-Substituted Thiophenes
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Chemical Synthesis
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Pharmaceutical Research
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Material Science
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Optoelectronics
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Corrosion Inhibitors
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Organic Semiconductors
Safety And Hazards
properties
IUPAC Name |
5-(2-nitrophenyl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOZQNAFCDQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549542 | |
Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
CAS RN |
42545-34-6 | |
Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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